1-(3-Chlorophenyl)-2-hydrazinopropane phosphate
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Overview
Description
1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid is a chemical compound with the molecular formula C9H16ClN2O4P and a molecular weight of 282.661 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group and a hydrazine moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid typically involves the reaction of 3-chlorobenzaldehyde with isopropylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and various substituted chlorophenyl derivatives .
Scientific Research Applications
1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-2-hydrazinopropane phosphate
- Propane,1-(3-chlorophenyl)-2-hydrazino-,phosphate
- [1-(3-chlorophenyl)propan-2-yl]hydrazine phosphate (1:1)
Uniqueness
1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid is unique due to its combination of a chlorophenyl group and a hydrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
16602-98-5 |
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Molecular Formula |
C9H16ClN2O4P |
Molecular Weight |
282.66 g/mol |
IUPAC Name |
1-(3-chlorophenyl)propan-2-ylhydrazine;phosphoric acid |
InChI |
InChI=1S/C9H13ClN2.H3O4P/c1-7(12-11)5-8-3-2-4-9(10)6-8;1-5(2,3)4/h2-4,6-7,12H,5,11H2,1H3;(H3,1,2,3,4) |
InChI Key |
UYJWPXZDFXBOMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Cl)NN.OP(=O)(O)O |
Origin of Product |
United States |
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